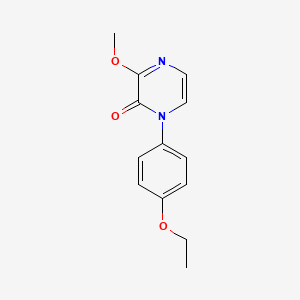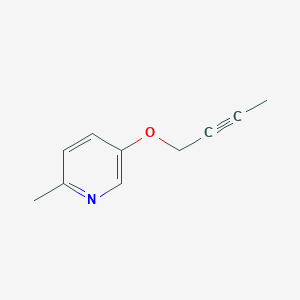
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide: is a synthetic organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system and a trifluorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluorobutanamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide is used as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as Alzheimer’s and cancer .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer properties.
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Comparison:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide group, which imparts distinct chemical and biological properties.
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide are primarily studied for their antibacterial properties .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has been explored for its potential anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C12H12F3NO3 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)4-3-11(17)16-8-1-2-9-10(7-8)19-6-5-18-9/h1-2,7H,3-6H2,(H,16,17) |
InChI Key |
NNMOKUQQOYBGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide](/img/structure/B12233137.png)
![2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12233140.png)
![1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233151.png)
![4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B12233154.png)
![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12233163.png)
![1-(Cyclobutylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12233165.png)
![N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12233167.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12233170.png)

![1-(3-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12233183.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12233186.png)

![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B12233197.png)

